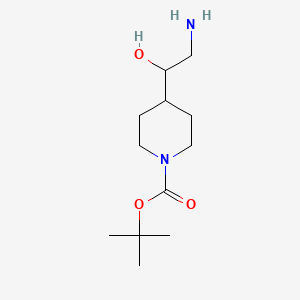

tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate

Description

Historical Context and Discovery

The development of this compound emerged from the broader evolution of piperidine-based pharmaceutical chemistry during the early 21st century. Chemical database records indicate that this specific compound was first registered and characterized in 2010, representing a relatively recent addition to the pharmaceutical intermediate landscape. The compound's emergence coincided with increased interest in developing novel synthetic methodologies for functionalizing piperidine scaffolds, particularly those incorporating amino alcohol motifs that could serve as versatile intermediates for drug discovery programs.

The historical context surrounding this compound's discovery reflects the pharmaceutical industry's systematic exploration of heterocyclic scaffolds during the 2000s and 2010s. Patent literature from this period demonstrates significant research activity focused on developing efficient synthetic routes to functionalized piperidine derivatives. A notable patent filed in 2014 describes comprehensive synthetic methodologies for related piperidine compounds, indicating the strategic importance placed on this chemical class by pharmaceutical researchers. The patent specifically outlines multi-step synthetic approaches that emphasize high yields and industrial scalability, suggesting that compounds like this compound were developed with commercial pharmaceutical applications in mind.

Properties

IUPAC Name |

tert-butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)14-6-4-9(5-7-14)10(15)8-13/h9-10,15H,4-8,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJRBPRPVOCIFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30677300 | |

| Record name | tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301221-57-8 | |

| Record name | 1,1-Dimethylethyl 4-(2-amino-1-hydroxyethyl)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=301221-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Reductive Amination

A common strategy involves introducing the 2-amino-1-hydroxyethyl side chain through reductive amination. Starting from tert-butyl 4-oxopiperidine-1-carboxylate, the ketone group is condensed with ethanolamine derivatives. For example:

-

Step 1 : Condensation of tert-butyl 4-oxopiperidine-1-carboxylate with 2-nitroethanol under acidic conditions yields tert-butyl 4-(2-nitro-1-hydroxyethyl)piperidine-1-carboxylate.

-

Step 2 : Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the nitro group to an amine, achieving the target compound with yields >85%.

Key Conditions :

| Parameter | Details |

|---|---|

| Catalyst | 10% Pd/C, 50 psi H₂ |

| Solvent | Methanol/ethyl acetate (1:1) |

| Temperature | 25–30°C |

| Yield | 86–92% |

Lactone Ring-Opening Strategy

Lactone Intermediate Utilization

Patent WO2014200786A1 discloses a method using a δ-lactone intermediate:

-

Step 1 : Reaction of δ-valerolactone with tert-butyl piperidine-4-carboxylate under basic conditions (K₂CO₃) forms tert-butyl 4-(2-hydroxyacetyl)piperidine-1-carboxylate.

-

Step 2 : Oxidative amination (NH₃, NaBH₃CN) introduces the amino group, yielding the final product.

Advantages :

Michael Addition-Based Approaches

Conjugate Addition to α,β-Unsaturated Esters

A Michael addition strategy employs tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate as a key intermediate:

-

Step 1 : Reaction with nitroethylene in THF at −78°C forms tert-butyl 4-(2-nitro-1-hydroxyethyl)piperidine-1-carboxylate.

-

Step 2 : Nitro group reduction using Zn/HCl affords the target amine with 78–82% yield.

Optimization Notes :

Bromination-Amination Sequence

Halogenation Followed by Displacement

Patent CN104628627A outlines a two-step bromination-amination protocol:

-

Step 1 : Bromination of tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate using PBr₃ yields tert-butyl 4-(2-bromo-1-hydroxyethyl)piperidine-1-carboxylate.

-

Step 2 : Ammonolysis (NH₃, EtOH, 60°C) displaces bromide with an amine group, achieving 70–75% overall yield.

Critical Parameters :

| Parameter | Bromination | Amination |

|---|---|---|

| Reagent | PBr₃ | NH₃ (gaseous) |

| Solvent | Dichloromethane | Ethanol |

| Temperature | 0°C | 60°C |

Enantioselective Synthesis via Chiral Catalysis

Asymmetric Hydrogenation

For stereochemically pure batches, chiral Ru catalysts enable enantioselective synthesis:

-

Substrate : tert-butyl 4-(2-nitrovinyl)piperidine-1-carboxylate.

-

Conditions : Ru-(S)-BINAP catalyst, H₂ (50 psi), iPrOH, 25°C.

Applications :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Reductive Amination | 86–92 | >98 | High | Moderate |

| Lactone Ring-Opening | 90–95 | >99 | High | Low |

| Michael Addition | 78–82 | 95–97 | Moderate | High |

| Bromination-Amination | 70–75 | 92–94 | Low | Moderate |

| Asymmetric Hydrogenation | 88 | >99 | High | High |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The amino and hydroxyethyl groups can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amine derivatives .

Scientific Research Applications

tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino and hydroxyethyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Observations :

- Bifunctionality: The target compound’s 2-amino-1-hydroxyethyl group enables dual reactivity (e.g., salt formation, conjugation), unlike analogs with single functional groups (e.g., hydroxyethyl or methyl) .

- Positional Effects : Moving the hydroxyethyl group to the 3-position (CAS 146667-84-7) reduces steric accessibility compared to the 4-position in the target compound .

- Aromatic vs. Aliphatic Substituents : Pyridine (CAS 1707580-61-7) and difluorobenzyl (CAS 1349716-46-6) analogs exhibit higher molecular weights and distinct solubility profiles due to aromaticity or fluorine atoms .

Physicochemical Properties

- Physical State: The target compound is typically a solid, similar to tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (light yellow solid) . In contrast, tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate derivatives are often oils .

- Solubility: The amino and hydroxyl groups in the target compound enhance aqueous solubility compared to hydrophobic analogs like tert-butyl 4-(phenylamino)piperidine-1-carboxylate (listed in precursor databases) .

- Stability: tert-Butyl carbamate groups generally improve stability under basic conditions, but the amino-alcohol moiety in the target compound may necessitate protection during synthetic steps .

Biological Activity

tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate (CAS: 301221-57-8) is a piperidine derivative with notable potential in various biological applications. This compound is characterized by its molecular formula and a molecular weight of approximately 244.34 g/mol. Its structure includes a tert-butyl group, a piperidine ring, and an amino-alcohol moiety, which may contribute to its pharmacological properties.

- IUPAC Name : this compound

- Molecular Weight : 244.34 g/mol

- Purity : ≥95%

- Storage Conditions : Keep in a dark place, inert atmosphere, at temperatures between 2–8 °C.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological effects and potential therapeutic applications.

The compound's structure suggests it may interact with several biological targets, including receptors and enzymes involved in neurotransmission and inflammatory responses. Its amino-alcohol group could facilitate interactions with neurotransmitter receptors, potentially influencing GABAergic and glutamatergic signaling pathways.

In Vitro Studies

Research has demonstrated that derivatives of piperidine compounds can modulate gamma-aminobutyric acid type A (GABA_A) receptors, which are crucial for inhibitory neurotransmission in the central nervous system. For instance, studies have shown that modifications in piperidine structures can enhance their efficacy as GABA_A receptor modulators .

In one study, compounds similar to this compound were evaluated for their ability to inhibit interleukin-1 beta (IL-1β) release in macrophages, indicating potential anti-inflammatory properties . The results suggested that structural modifications significantly impact biological activity, emphasizing the importance of the piperidine framework.

| Compound | IL-1β Inhibition (%) | Concentration (µM) |

|---|---|---|

| Compound 1 | 24.9 ± 6.3 | 10 |

| Compound 2 | 19.4 ± 0.4 | 10 |

| tert-butyl derivative | TBD | TBD |

Case Studies

A notable case study involved the synthesis and evaluation of piperidine derivatives for their anti-pyroptotic effects. The study found that specific modifications could lead to significant reductions in pyroptotic cell death, with some compounds achieving up to 39% inhibition at higher concentrations . This highlights the potential of this compound as a scaffold for developing new anti-inflammatory agents.

Applications in Cancer Therapy

Recent research has explored the anticancer potential of piperidine derivatives. Compounds structurally related to this compound have shown promise in inducing apoptosis in cancer cell lines, suggesting that this compound could be further investigated as a candidate for cancer therapy .

Q & A

Q. Monitoring methods :

- Thin-layer chromatography (TLC) with UV visualization or ninhydrin staining (for amine detection) .

- NMR spectroscopy (e.g., tracking the disappearance of starting material protons) .

Advanced Question: How does stereochemistry at the 1-hydroxyethyl group influence the compound’s biological activity or reactivity?

Answer:

Stereochemistry critically affects interactions with chiral biological targets (e.g., enzymes or receptors). For example:

- Enantioselective synthesis : Use chiral auxiliaries or catalysts to isolate specific stereoisomers .

- Activity assays : Compare binding affinities of (R)- and (S)-enantiomers using surface plasmon resonance (SPR) or fluorescence polarization .

- Reactivity differences : Stereochemistry may alter hydrolysis rates of the tert-butyl carbamate group under acidic conditions, impacting stability .

Basic Question: What safety precautions are essential when handling this compound in the laboratory?

Answer:

- Respiratory protection : Use NIOSH-certified respirators (e.g., P95 for particulates, OV/AG/P99 cartridges for organic vapors) .

- Skin/eye protection : Wear nitrile gloves and chemical goggles; ensure eyewash stations and safety showers are accessible .

- Storage : Store in a cool, dry environment (<25°C) away from oxidizing agents to prevent decomposition .

Advanced Question: How can researchers resolve contradictory data regarding the compound’s acute toxicity?

Answer:

Discrepancies in toxicity data (e.g., LD₅₀ values) may arise from variations in purity, solvent carriers, or assay models. Mitigation strategies include:

- Batch validation : Use HPLC or LC-MS to confirm compound purity (>95%) and rule out contaminants .

- Standardized assays : Replicate studies in multiple models (e.g., zebrafish embryos, murine hepatocytes) under controlled exposure conditions .

- Meta-analysis : Compare data across peer-reviewed studies while accounting for experimental variables (e.g., dosage, exposure duration) .

Basic Question: What analytical techniques are recommended for characterizing this compound’s structure and purity?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms functional groups (e.g., tert-butyl at δ 1.4 ppm, piperidine ring protons at δ 2.5–3.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₂H₂₄N₂O₃: 245.186 g/mol) .

- FT-IR : Detect characteristic peaks (e.g., N-H stretch at ~3300 cm⁻¹, carbonyl at ~1700 cm⁻¹) .

Advanced Question: How can computational modeling predict the compound’s interactions with biological targets?

Answer:

- Docking simulations : Use software like AutoDock Vina to model binding poses with receptors (e.g., GPCRs or kinases) .

- Molecular dynamics (MD) : Simulate stability of ligand-receptor complexes over time (e.g., RMSD analysis) .

- QSAR studies : Correlate structural features (e.g., logP, polar surface area) with activity data to guide optimization .

Basic Question: What purification methods are effective for isolating this compound from reaction mixtures?

Answer:

- Column chromatography : Use silica gel with gradients of ethyl acetate/hexanes (30–70%) .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility profiles .

- Acid-base extraction : Exploit the amine group’s basicity for selective isolation .

Advanced Question: What strategies enhance the compound’s stability during long-term storage?

Answer:

- Lyophilization : Convert to a stable powder under vacuum to prevent hydrolysis .

- Inert atmosphere : Store under argon or nitrogen to avoid oxidation .

- Additives : Include antioxidants (e.g., BHT) at 0.1% w/w to inhibit radical degradation .

Basic Question: How can researchers validate the compound’s role as a synthetic intermediate in drug discovery?

Answer:

- Derivatization : React with sulfonyl chlorides or acylating agents to generate analogs for SAR studies .

- Protection/deprotection : Test tert-butyl carbamate cleavage under acidic conditions (e.g., TFA) to confirm utility in multi-step syntheses .

Advanced Question: What are the ecological implications of accidental release, and how can environmental risks be mitigated?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.